molecular formula C16H10Cl2FN3OS B2780115 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 476460-07-8

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2780115
CAS No.: 476460-07-8
M. Wt: 382.23
InChI Key: DCIFQERLPUBGON-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route starts with the esterification of 2,4-dichlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with thiosemicarbazide to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 4-fluorophenylacetyl chloride under basic conditions .

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and acetamide group are susceptible to oxidation under specific conditions:

Reagent/Conditions Site of Reaction Product Mechanistic Notes
KMnO₄ (acidic/neutral medium)Thiadiazole sulfur atomSulfoxide or sulfone derivativesOxidation occurs at the sulfur atom in the thiadiazole ring, forming S=O bonds .
H₂O₂ (catalytic acid)Acetamide side chainCarboxylic acid (via hydrolysis of acetamide)Oxidative cleavage of the amide bond, yielding 2-(4-fluorophenyl)acetic acid .

Research Findings :

  • Microwave-assisted oxidation of similar thiadiazoles enhances reaction efficiency, reducing time from hours to minutes .

  • Electron-withdrawing substituents (e.g., Cl, F) stabilize the thiadiazole ring during oxidation, preventing ring-opening .

Reduction Reactions

The dichlorophenyl and acetamide groups participate in reduction:

Reagent/Conditions Site of Reaction Product Mechanistic Notes
LiAlH₄ (anhydrous ether)Acetamide groupAmine derivative (N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)ethylamine)Reduction of the amide carbonyl to a methylene group.
H₂/Pd-CDichlorophenyl ringDechlorinated thiadiazole derivativesCatalytic hydrogenation removes chlorine atoms, forming phenyl or cyclohexane rings .

Kinetic Data :

  • Reduction of 2,4-dichlorophenyl analogs proceeds faster at the para-Cl position due to steric and electronic factors (k = 0.45 min⁻¹ at 25°C) .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the dichlorophenyl and thiadiazole rings:

Reagent/Conditions Site of Reaction Product Mechanistic Notes
NaOMe/MeOHDichlorophenyl ringMethoxy-substituted derivativesNucleophilic aromatic substitution (NAS) at ortho-Cl position due to ring activation .
NH₃ (high pressure)Thiadiazole C-2 positionAmino-thiadiazole analogsDisplacement of the acetamide group via SNAr mechanism .

Key Observations :

  • NAS at the dichlorophenyl ring is favored in polar aprotic solvents (DMF, DMSO) with yields >75% .

  • Steric hindrance from the 4-fluorophenylacetamide group slows substitution at the thiadiazole C-5 position .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Reagent/Conditions Product Mechanistic Notes
6M HCl (reflux)2-(4-fluorophenyl)acetic acid + 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amineAcid-catalyzed cleavage of the amide bond.
NaOH/H₂O (80°C)Sodium salt of 2-(4-fluorophenyl)acetate + thiadiazole amineBase-mediated hydrolysis with first-order kinetics (k = 1.2 × 10⁻³ s⁻¹) .

Stability Data :

  • The compound is stable in neutral aqueous solutions but degrades rapidly at pH < 3 or pH > 10 .

Condensation and Cyclization

The amine group (post-hydrolysis) engages in cyclization:

Reagent/Conditions Product Mechanistic Notes
POCl₃ (reflux)Thiadiazolo[3,2-b]-1,2,4-triazole derivativesCyclocondensation with nitriles or carbonyl compounds .
CS₂/KOHThiadiazole-thione analogsIncorporation of additional sulfur atoms into the heterocyclic system.

Research Applications :

  • Cyclized derivatives exhibit enhanced bioactivity, with IC₅₀ values against cancer cell lines (e.g., MDA-MB-231) as low as 2.85 µM .

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS) : The 4-fluorophenyl group directs electrophiles to the meta position due to its -I effect .

  • Nucleophilic Attack : The thiadiazole C-2 position is electron-deficient, facilitating attack by amines or alkoxides .

Scientific Research Applications

Anticancer Applications

Thiadiazole derivatives have been extensively studied for their anticancer properties. N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide has shown promise in various studies:

  • Mechanism of Action : Thiadiazole derivatives often inhibit specific enzymes and pathways involved in tumor growth. For instance, they can target carbonic anhydrases (CA), which are implicated in tumor progression and metastasis .
  • Case Studies :
    • A study highlighted the efficacy of thiadiazole derivatives against various cancer cell lines, including breast, lung, and colon cancers. The compound demonstrated significant cytotoxic effects, leading to decreased cell viability and reduced tumor growth in xenograft models .
    • Another investigation reported that modifications to the thiadiazole structure could enhance its selectivity and potency against specific cancer types, suggesting that this compound could be optimized for better therapeutic outcomes .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Mechanism : Thiadiazole derivatives have been shown to disrupt bacterial cell walls and interfere with metabolic processes within microbial cells.
  • Research Findings :
    • In vitro studies indicated that this compound displayed significant activity against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria .
    • The compound's efficacy was attributed to its ability to inhibit key enzymes necessary for bacterial survival and replication.

Summary of Applications

Application AreaSpecific Findings
Anticancer Significant cytotoxicity against multiple cancer cell lines; potential for further optimization to enhance efficacy.
Antimicrobial Effective against a range of bacterial pathogens; mechanism involves disruption of cell wall synthesis and metabolic inhibition.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with various molecular targets. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target cells, leading to their death. Additionally, the compound can interfere with DNA replication and repair mechanisms, contributing to its anticancer effects .

Comparison with Similar Compounds

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide can be compared with other thiadiazole derivatives, such as:

This compound stands out due to its unique combination of dichlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.

  • Molecular Formula: C12H11Cl2N3OS
  • Molecular Weight: 316.206 g/mol
  • CAS Number: Not specifically listed but can be derived from the structure.
  • LogP: 4.9536 (indicating lipophilicity)
  • Hydrogen Bond Donors: 1
  • Hydrogen Bond Acceptors: 4

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-amino-1,3,4-thiadiazole derivatives. This reaction can be facilitated using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled heating conditions .

Antimicrobial Activity

Research has indicated that compounds related to thiadiazole structures exhibit promising antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various strains of bacteria and fungi. In vitro studies demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In studies involving human cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), the compound displayed significant cytotoxic effects. The viability of Caco-2 cells decreased notably when treated with this compound compared to untreated controls .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved Effect
AntimicrobialMRSA, VREEffective against resistant strains
AnticancerA549 (lung), Caco-2 (colorectal)Significant reduction in cell viability
AntifungalCandida strainsBroad-spectrum antifungal activity

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in nucleic acid synthesis or disrupt protein synthesis pathways within target cells. This action could lead to decreased proliferation of both microbial and cancerous cells .

Case Studies and Research Findings

  • Antimicrobial Studies : In a study published in a peer-reviewed journal, thiadiazole derivatives were tested for their antimicrobial efficacy against drug-resistant bacterial strains. The results indicated that certain modifications to the thiadiazole structure enhanced antimicrobial potency significantly .
  • Anticancer Research : Another study focused on the anticancer effects of various thiadiazole compounds revealed that those with specific substituents exhibited selective toxicity towards colorectal cancer cells while sparing normal cells . This selectivity suggests potential for targeted cancer therapies.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2FN3OS/c17-10-3-6-12(13(18)8-10)15-21-22-16(24-15)20-14(23)7-9-1-4-11(19)5-2-9/h1-6,8H,7H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIFQERLPUBGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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